molecular formula C8H8N4S2 B14238631 N-(2-Amino-1,3-benzothiazol-4-yl)thiourea CAS No. 544704-27-0

N-(2-Amino-1,3-benzothiazol-4-yl)thiourea

Cat. No.: B14238631
CAS No.: 544704-27-0
M. Wt: 224.3 g/mol
InChI Key: AJLFOCBHDMBLPT-UHFFFAOYSA-N
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Description

N-(2-Amino-1,3-benzothiazol-4-yl)thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds that contain a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea typically involves the reaction of 2-aminobenzothiazole with thiourea. One common method involves the use of ethanol as a solvent and heating the reaction mixture under reflux conditions . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1,3-benzothiazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways. Molecular docking studies have shown that it can bind to the active sites of enzymes, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea.

    2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

This compound is unique due to the presence of both amino and thiourea functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

544704-27-0

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

(2-amino-1,3-benzothiazol-4-yl)thiourea

InChI

InChI=1S/C8H8N4S2/c9-7(13)11-4-2-1-3-5-6(4)12-8(10)14-5/h1-3H,(H2,10,12)(H3,9,11,13)

InChI Key

AJLFOCBHDMBLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)NC(=S)N

Origin of Product

United States

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